(E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-furyl)-2-propenoate is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then reacted with hydroxylamine to form the corresponding oxime. This intermediate is subsequently subjected to a condensation reaction with (E)-3-(2-furyl)-2-propenoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-furyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-furyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(furan-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-thienyl)-2-propenoate: Similar structure but with a thiophene ring instead of a furan ring.
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-pyridyl)-2-propenoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-furyl)-2-propenoate is unique due to the presence of both the oxime and furan functionalities, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-N-hydroxy-C-(4-methoxyphenyl)carbonimidoyl] (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-12-6-4-11(5-7-12)15(16-18)21-14(17)9-8-13-3-2-10-20-13/h2-10,18H,1H3/b9-8+,16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQKIWQJNRCFKW-IZCPETMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)OC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\O)/OC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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